molecular formula C16H16F2N2O B4284232 N-(3-FLUORO-4-METHYLPHENYL)-N'-(4-FLUOROPHENETHYL)UREA

N-(3-FLUORO-4-METHYLPHENYL)-N'-(4-FLUOROPHENETHYL)UREA

Cat. No.: B4284232
M. Wt: 290.31 g/mol
InChI Key: YOSKMNXMSRJBAL-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-N’-[2-(4-fluorophenyl)ethyl]urea is a synthetic organic compound characterized by the presence of fluorine atoms and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-N’-[2-(4-fluorophenyl)ethyl]urea typically involves the reaction of 3-fluoro-4-methylphenyl isocyanate with 2-(4-fluorophenyl)ethylamine. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N-(3-fluoro-4-methylphenyl)-N’-[2-(4-fluorophenyl)ethyl]urea may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-N’-[2-(4-fluorophenyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Urea derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives with reduced urea linkages.

    Substitution: Compounds with substituted fluorine atoms, leading to a variety of functionalized products.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-N’-[2-(4-fluorophenyl)ethyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-N’-[2-(4-fluorophenyl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluoro-4-methylphenyl)-N’-[2-(4-chlorophenyl)ethyl]urea
  • N-(3-fluoro-4-methylphenyl)-N’-[2-(4-bromophenyl)ethyl]urea
  • N-(3-fluoro-4-methylphenyl)-N’-[2-(4-methylphenyl)ethyl]urea

Uniqueness

N-(3-fluoro-4-methylphenyl)-N’-[2-(4-fluorophenyl)ethyl]urea is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-[2-(4-fluorophenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O/c1-11-2-7-14(10-15(11)18)20-16(21)19-9-8-12-3-5-13(17)6-4-12/h2-7,10H,8-9H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSKMNXMSRJBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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